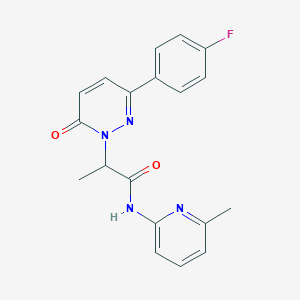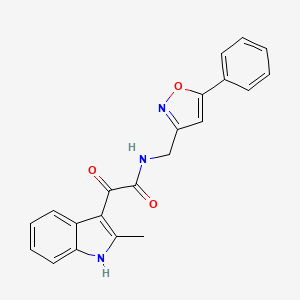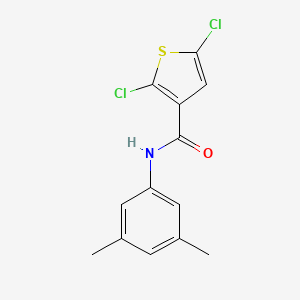
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Matrix Metalloproteinases Inhibition
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide shows potential as an inhibitor of matrix metalloproteinases. These enzymes play a significant role in tissue remodeling and repair, making the compound potentially useful in treating diseases associated with abnormal matrix degradation, such as arthritis or cancer metastasis (Schröder et al., 2001).
Synthesis and Characterization
This compound has been synthesized and characterized in various studies. The synthesis process often involves reactions with other chemicals, and the resulting product is analyzed using techniques like NMR, UV, IR, and mass spectral data. These studies are crucial for understanding the compound's structure and properties, which is essential for its application in drug development (Manolov et al., 2022).
Antinociceptive Activity
Research has indicated that derivatives of this compound exhibit significant antinociceptive activity. This suggests potential applications in pain management, as these compounds might be more potent than traditional pain relief medications like aspirin (Doğruer et al., 2000).
Analgesic and Anti-inflammatory Activity
Several studies have demonstrated the analgesic and anti-inflammatory properties of similar compounds. This positions them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), especially due to their lower gastrointestinal toxicity (Gökçe et al., 2011).
Antimicrobial and Antiviral Activity
Some studies have explored the antimicrobial and antiviral activities of these compounds. This includes their effectiveness against various bacterial and fungal strains and potential inhibition of viruses like Hepatitis C, offering a pathway for the development of new antimicrobial and antiviral agents (Çıkla et al., 2013).
Potential in Treating Depression and Emesis
Research has shown that certain derivatives can be effective in pre-clinical tests relevant to clinical efficacy in treating conditions like depression and emesis. This suggests that these compounds could be developed into new therapeutic agents for these conditions (Harrison et al., 2001).
Anticancer Properties
The compound and its derivatives have been investigated for their potential anticancer properties. This includes studies on their ability to inhibit cancer cell growth and their interactions with cellular targets like tubulin, which could lead to new cancer treatments (Jayarajan et al., 2019).
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-4-3-5-17(21-12)22-19(26)13(2)24-18(25)11-10-16(23-24)14-6-8-15(20)9-7-14/h3-11,13H,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZRKHOJXPCSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)
![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2435127.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2435128.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435131.png)
![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)

![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)
![2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2435138.png)
![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)

